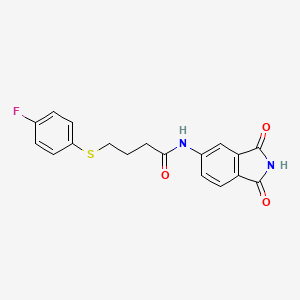

N-(1,3-dioxoisoindolin-5-yl)-4-((4-fluorophenyl)thio)butanamide

Description

N-(1,3-dioxoisoindolin-5-yl)-4-((4-fluorophenyl)thio)butanamide is a synthetic organic compound featuring a 1,3-dioxoisoindolin core substituted at the 5-position with a butanamide chain containing a 4-fluorophenylthio moiety. The fluorophenylthio substituent may enhance lipophilicity and influence electronic properties, while the amide linkage improves solubility and bioavailability compared to simpler aromatic systems .

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-4-(4-fluorophenyl)sulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S/c19-11-3-6-13(7-4-11)25-9-1-2-16(22)20-12-5-8-14-15(10-12)18(24)21-17(14)23/h3-8,10H,1-2,9H2,(H,20,22)(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSQGWAULZNLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCCCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-4-((4-fluorophenyl)thio)butanamide, a compound with the molecular formula C18H15FN2O3S and a molecular weight of 358.39 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antioxidant domains. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The compound is synthesized through a multi-step process involving Claisen–Schmidt condensation reactions. The initial step typically involves the reaction of an isoindoline derivative with thiourea derivatives and appropriate electrophiles. The synthesis route can be summarized as follows:

- Starting Materials : 2-chloroacetylacetone and 1-(1,3-dioxoisoindolin-2-yl)thiourea.

- Reagents : Potassium tert-butoxide as a catalyst in ethanol.

- Conditions : Reflux conditions are maintained to facilitate the reaction.

The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structural integrity.

Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. Notably, it was tested against approximately sixty cancer cell lines under the National Cancer Institute (NCI) protocols. The key findings include:

- Inhibition Rates : The compound exhibited a mean growth inhibition (GI) value of 15.72 μM and a total growth inhibition (TGI) value of 50.68 μM against human tumor cells .

- Cell Lines Tested : Significant efficacy was observed against glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, with higher cytotoxicity noted in U-87 cells .

Antioxidant Activity

In addition to its anticancer effects, this compound has demonstrated notable antioxidant activity:

- DPPH Radical Scavenging : The antioxidant capacity was assessed using the DPPH radical scavenging method, revealing that the compound's activity was comparable to or exceeded that of well-known antioxidants like ascorbic acid .

Summary of Biological Activities

| Activity Type | IC50/TGI Values | Cell Lines Tested | Comparison to Controls |

|---|---|---|---|

| Anticancer | GI50: 15.72 μM | U-87 (glioblastoma), MDA-MB-231 | Significant inhibition |

| Antioxidant | Not specified | DPPH radical scavenging assay | Comparable to ascorbic acid |

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Anticancer Studies : Research highlighted that derivatives of isoindoline-based compounds exhibit varied levels of cytotoxicity across different cancer types, emphasizing the need for further exploration into structure-activity relationships (SAR) .

- Mechanistic Insights : Investigations into the mechanism of action suggest that these compounds may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.

- Comparative Analysis : Studies comparing various isoindoline derivatives have shown that modifications at specific positions can significantly enhance biological activity, providing insights for future drug design efforts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against four classes of related molecules from the literature:

3-Chloro-N-phenyl-phthalimide ()

- Core Structure : Phthalimide (isoindoline-1,3-dione) with a chloro substituent at position 3 and a phenyl group at the N-position.

- Key Differences : The target compound replaces the chloro group with a 4-fluorophenylthio-butaneamide chain.

- Applications: Primarily used as a monomer for polyimide synthesis due to its high purity and reactivity in polymerization .

- Comparison : The absence of chlorine and inclusion of a thioether-amide chain in the target compound may reduce electrophilicity, altering its utility in polymer chemistry. However, the dioxoisoindolin core retains thermal stability, a critical feature for high-performance materials .

1,2,4-Triazole Derivatives ()

- Core Structure : 1,2,4-Triazole ring systems with sulfonylbenzoyl and 2,4-difluorophenyl substituents.

- Key Differences : The target compound lacks the triazole heterocycle but shares the fluorophenyl motif. The thioether (S-C) linkage contrasts with sulfonyl (SO2) groups in triazoles, impacting electronic and steric properties.

- Tautomerism: Triazoles exhibit equilibrium between thione and thiol tautomers, confirmed via IR and NMR .

Thiadiazocin Derivatives ()

- Core Structure : Dibenzothiadiazocin fused with thiazole and fluorophenyl groups.

- Key Differences : The target compound lacks the complex thiadiazocin spiro system but incorporates a simpler dioxoisoindolin scaffold. Both structures utilize fluorophenyl groups, which are common in drug design for enhancing binding affinity and metabolic stability.

- Synthesis : Thiadiazocin synthesis involves reductive steps with lead powder, whereas the target compound’s synthesis likely relies on amide coupling and nucleophilic substitution .

Diarylhydantoin Compounds ()

- Core Structure : Spirocyclic hydantoin with fluorophenyl and thioxo groups.

- Key Differences : The spiro ring system in diarylhydantoins contrasts with the linear butanamide chain in the target compound. Both feature fluorophenyl and thioether motifs, but the diarylhydantoin’s spiro architecture may confer unique steric constraints for receptor binding.

Comparative Analysis Table

Research Findings and Implications

- Synthetic Complexity : The target compound’s synthesis likely involves fewer steps than thiadiazocin or spiro-hydantoin derivatives, which require multi-step cyclizations .

- Electronic Effects : The 4-fluorophenylthio group may act as a mild electron-withdrawing substituent, akin to sulfonyl groups in triazoles, but with reduced polarity .

- Biological Potential: Fluorophenyl and thioether motifs are prevalent in bioactive molecules (e.g., kinase inhibitors), suggesting the target compound could be optimized for drug candidacy .

Q & A

Q. What are the established synthetic routes for N-(1,3-dioxoisoindolin-5-yl)-4-((4-fluorophenyl)thio)butanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as coupling of the isoindolinone core with a 4-fluorophenylthio butanamide moiety. A common approach includes refluxing intermediates in glacial acetic acid with careful temperature control (60–80°C) and monitoring via thin-layer chromatography (TLC). Solvent selection (e.g., DMF or DMSO) and bases like cesium carbonate are critical for achieving high yields . Optimization may involve computational reaction path searches (e.g., quantum chemical calculations) to narrow experimental conditions .

Q. Which characterization techniques are essential to confirm the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the positions of the 1,3-dioxoisoindolin and 4-fluorophenylthio groups. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1650 cm⁻¹). Purity is validated via melting point analysis and microelemental analysis for novel derivatives .

Q. What preliminary biological activities have been reported for structurally related compounds?

Analogous compounds with isoindolinone and fluorophenylthio motifs exhibit anti-inflammatory, anticancer, or enzyme-inhibitory activities. For example, 4-fluorobenzamide derivatives show COX-2 inhibition (IC₅₀: 0.8–2.1 µM) and antiproliferative effects in cancer cell lines (e.g., MCF-7, IC₅₀: 12.5 µM) . These findings suggest potential therapeutic avenues but require validation for the target compound .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking against targets like COX-2 or kinases identifies key binding interactions (e.g., hydrogen bonds with the fluorophenyl group). Hybrid computational-experimental workflows (e.g., ICReDD’s reaction path search) optimize synthetic routes and predict metabolite stability .

Q. What strategies resolve contradictions in reported bioactivity data for isoindolinone derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Methodological solutions include:

- Standardizing assays (e.g., using identical ATP concentrations in kinase inhibition studies).

- Cross-validating results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Performing structure-activity relationship (SAR) studies to isolate contributions of substituents like the 4-fluorophenylthio group .

Q. How does the compound’s crystal structure inform its stability and intermolecular interactions?

Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking between isoindolinone rings) and hydrogen-bonding networks (e.g., amide N–H···O interactions). These features correlate with solubility and thermal stability. For example, terphenyl derivatives with similar frameworks show melting points >200°C, suggesting robust solid-state stability .

Q. What experimental designs are recommended for probing the compound’s mechanism of action?

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., FITC-labeled peptides) to monitor real-time activity.

- Cellular uptake studies : Employ fluorescent tagging (e.g., BODIPY) to track subcellular localization.

- Omics integration : Pair RNA-seq with proteomics to identify downstream pathways affected by treatment .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | Glacial AcOH, reflux | 65–78 | ≥95% | |

| 2 | Cs₂CO₃, DMF, 80°C | 72 | 97% |

Q. Table 2: Comparative Bioactivity of Analogues

| Compound | Target | IC₅₀ (µM) | Model System | Reference |

|---|---|---|---|---|

| 4-Fluorobenzamide derivative | COX-2 | 0.8–2.1 | In vitro | |

| Isoindolinone-triazole | MCF-7 cells | 12.5 | Cell viability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.